molecular formula C6H5N3O3 B1195670 Benzenediazonium nitrate CAS No. 619-97-6

Benzenediazonium nitrate

Cat. No. B1195670
CAS RN: 619-97-6
M. Wt: 167.12 g/mol
InChI Key: NANSGJDOSRTKBC-UHFFFAOYSA-N
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Patent
US05713988

Procedure details

A carbon black with a surface area of 58 m2 /g and a DBPA of 46 ml/100 g was used. A suspension of 50 g of this carbon black was prepared by stirring it into 450 g of water. A solution of 0.85 g of NaNO2 in 4 g of cold water was slowly added to a solution of 0.94 g of aniline and 1.98 g of concentrated nitric acid in 5 g of water that was cooled in an ice bath. Benzenediazonium nitrate was formed. After 15 minutes of stirring, the mixture was added to the stirring carbon black suspension. Bubbles were released. When the bubbling had stopped, the product was collected by filtration, washed twice with water and dried in an oven at 125° C. The carbon black product had attached phenyl groups.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
0.85 g
Type
reactant
Reaction Step Four
Quantity
0.94 g
Type
reactant
Reaction Step Four
Quantity
1.98 g
Type
reactant
Reaction Step Four
Name
Quantity
4 g
Type
solvent
Reaction Step Four
Name
Quantity
5 g
Type
solvent
Reaction Step Four
Name
Quantity
450 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C.C1C(Br)=C(Br)[NH:4]C=1C(O)=O.N([O-])=O.[Na+].[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[N+:23]([O-:26])([OH:25])=[O:24]>O>[N+:23]([O-:26])([O-:25])=[O:24].[C:17]1([N+:16]#[N:4])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:2.3,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(NC(=C1Br)Br)C(=O)O
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C
Step Four
Name
Quantity
0.85 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.94 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1.98 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
4 g
Type
solvent
Smiles
O
Name
Quantity
5 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
450 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].C1(=CC=CC=C1)[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.